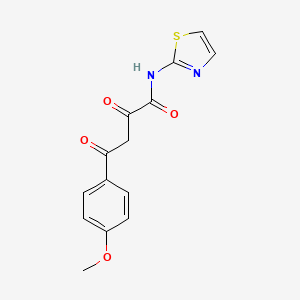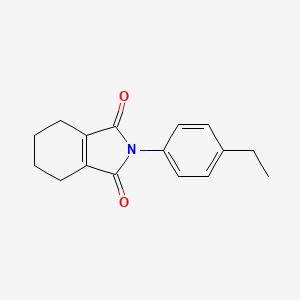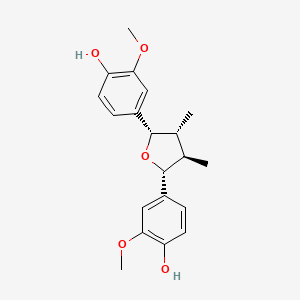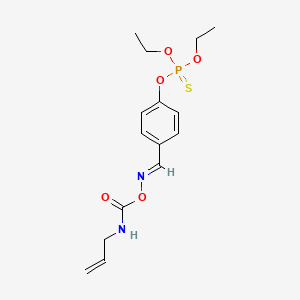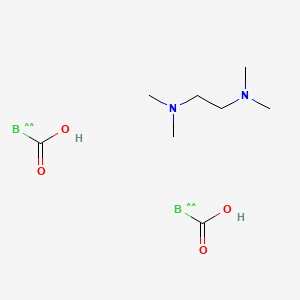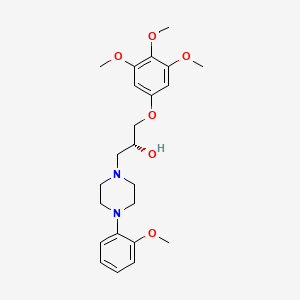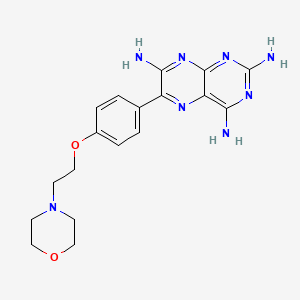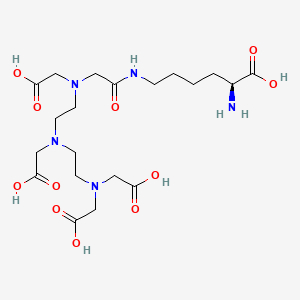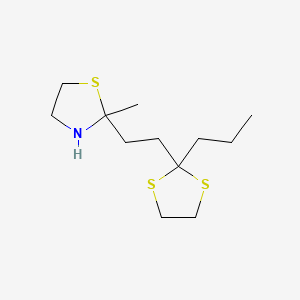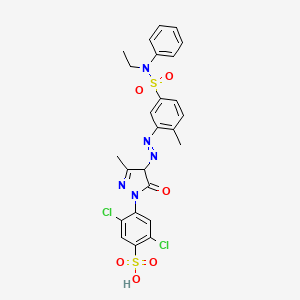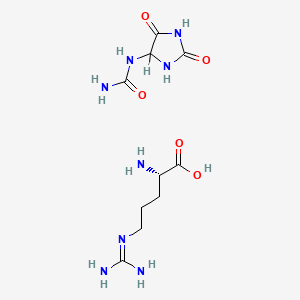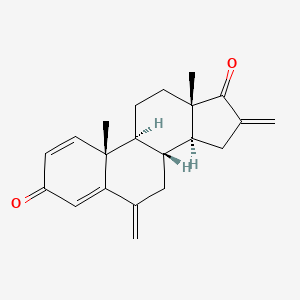
6,16-Dimethylideneandrosta-1,4-diene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,16-Dimethylideneandrosta-1,4-diene-3,17-dione is a synthetic steroidal compound with significant applications in pharmaceutical research and industry. It is known for its role as an intermediate in the synthesis of various hormone-related drugs, particularly those used in the treatment of hormonal disorders and certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione typically involves the biotransformation of phytosterols. This process is mediated by microorganisms such as Mycobacterium species, which express specific enzymes like 3-ketosteroid-Δ1-dehydrogenase. The biotransformation process involves the dehydrogenation of androsta-4-ene-3,17-dione to produce the desired compound .
Industrial Production Methods: Industrial production of this compound leverages microbial biotransformation due to its cost-effectiveness and efficiency. The process involves the use of fermentors where microorganisms are cultured under controlled conditions to facilitate the conversion of phytosterols to this compound .
Chemical Reactions Analysis
Types of Reactions: 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its transformation into other biologically active compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives, which are further utilized in the synthesis of hormone-related drugs .
Scientific Research Applications
6,16-Dimethylideneandrosta-1,4-diene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of steroidal hormones.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Medicine: It is a precursor in the production of drugs used for hormonal therapy, including treatments for breast cancer and other hormone-related conditions.
Mechanism of Action
The mechanism of action of 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as an inhibitor of aromatase, an enzyme responsible for the conversion of androgens to estrogens. By inhibiting aromatase, the compound reduces estrogen levels, which is beneficial in the treatment of estrogen-dependent cancers .
Comparison with Similar Compounds
Androsta-1,4-diene-3,17-dione: A precursor in the synthesis of various steroidal drugs.
Exemestane: A steroidal aromatase inhibitor used in the treatment of breast cancer.
Androstenedione: A steroid hormone used as a precursor in the biosynthesis of testosterone and estrogen.
Uniqueness: 6,16-Dimethylideneandrosta-1,4-diene-3,17-dione is unique due to its dual role as both an intermediate and an active pharmaceutical ingredient. Its ability to inhibit aromatase distinguishes it from other similar compounds, making it particularly valuable in the treatment of hormone-dependent conditions .
Properties
CAS No. |
2130745-60-5 |
|---|---|
Molecular Formula |
C21H24O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6,16-dimethylidene-8,9,11,12,14,15-hexahydro-7H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H24O2/c1-12-9-15-16(20(3)7-5-14(22)11-17(12)20)6-8-21(4)18(15)10-13(2)19(21)23/h5,7,11,15-16,18H,1-2,6,8-10H2,3-4H3/t15-,16+,18+,20-,21+/m1/s1 |
InChI Key |
BPSFSOSEXKAYJQ-CDZAGZGOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=C)C2=O)CC(=C)C4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CC(=C)C2=O)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



